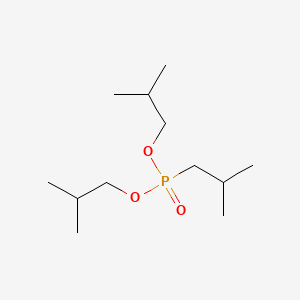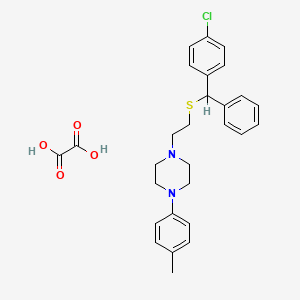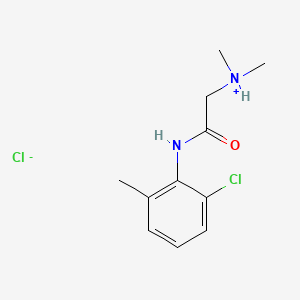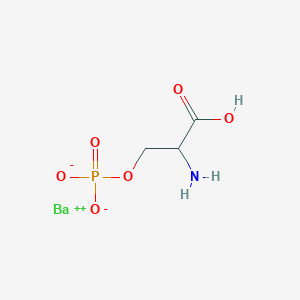
DL-O-Phosphoserine barium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-O-Phosphoserine barium salt is a chemical compound with the molecular formula C3H6BaNO6P and a molecular weight of 320.38 g/mol . It is a derivative of serine, where the hydroxyl group is substituted by a phosphono group, and it is complexed with barium. This compound is often used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DL-O-Phosphoserine barium salt can be synthesized through the reaction of DL-O-Phosphoserine with barium chloride. The reaction typically involves dissolving DL-O-Phosphoserine in water and then adding barium chloride solution to it. The mixture is stirred and allowed to react, forming this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
DL-O-Phosphoserine barium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phosphono group in this compound can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoserine derivatives, while substitution reactions can produce a variety of functionalized serine compounds.
Wissenschaftliche Forschungsanwendungen
DL-O-Phosphoserine barium salt is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is used in studies related to protein phosphorylation and signal transduction pathways.
Industry: This compound is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of DL-O-Phosphoserine barium salt involves its interaction with specific molecular targets and pathways. The phosphono group in the compound can mimic the phosphate group in biological molecules, allowing it to participate in phosphorylation and dephosphorylation reactions. This makes it a valuable tool in studying protein kinases and phosphatases, which are key regulators of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Phospho-L-serine: A similar compound where the serine is in the L-configuration.
DL-Phosphoserine: A compound without the barium salt, used in similar applications.
Phosphatidylserine: A phospholipid that contains serine and is involved in cell signaling.
Uniqueness
DL-O-Phosphoserine barium salt is unique due to the presence of the barium ion, which can influence its solubility and reactivity. This makes it particularly useful in certain industrial and research applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C3H6BaNO6P |
|---|---|
Molekulargewicht |
320.38 g/mol |
IUPAC-Name |
(2-amino-2-carboxyethyl) phosphate;barium(2+) |
InChI |
InChI=1S/C3H8NO6P.Ba/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);/q;+2/p-2 |
InChI-Schlüssel |
VNLNSWGVRAVVDF-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)O)N)OP(=O)([O-])[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



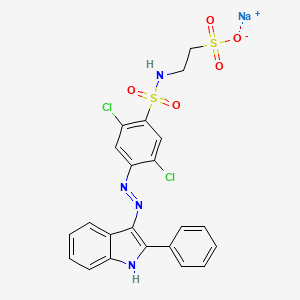

![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
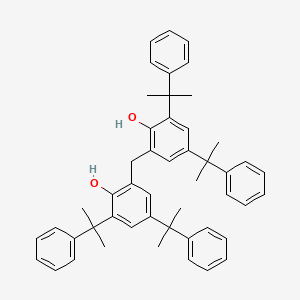
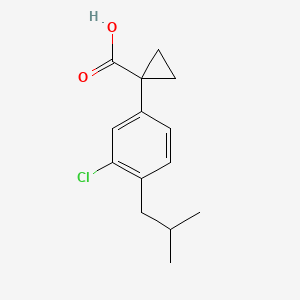
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)


